molecular formula C15H12F2N6O B2557912 1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 921110-10-3

1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2557912
CAS No.: 921110-10-3
M. Wt: 330.299
InChI Key: KCSLMEPOLOYPNM-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. This molecule is characterized by a urea bridge connecting a 4-fluorophenyl group to a methylene-linked tetrazole ring, which is itself substituted with a 3-fluorophenyl moiety. The tetrazole ring, a well-known bioisostere for carboxylic acids, contributes to metabolic stability and enhances binding affinity to biological targets, making it a valuable scaffold in the design of pharmacologically active agents . Preliminary research on structurally similar compounds indicates potential value in oncology research. Studies on analogous oleanolic acid derivatives incorporating tetrazole and fluorophenyl groups have demonstrated promising anticancer effects against breast cancer cell lines by inducing cell cycle arrest and apoptosis, and by inhibiting cell proliferation and invasion . The mechanism of action for such compounds may involve the induction of reactive oxygen species (ROS) and the suppression of key signaling pathways like Notch-AKT . Furthermore, tetrazole-based hybrids have shown notable antimicrobial efficacy against a range of Gram-positive bacteria, including standard and clinical strains of Staphylococcus epidermidis and Staphylococcus aureus . The fluorophenyl groups are strategically incorporated to potentially improve therapeutic efficacy through hydrogen bonding interactions at the active sites of target enzymes . This compound is intended for research applications only and is not classified as a drug or pharmaceutical. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly prohibited to introduce this product into humans or animals in any form.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N6O/c16-10-4-6-12(7-5-10)19-15(24)18-9-14-20-21-22-23(14)13-3-1-2-11(17)8-13/h1-8H,9H2,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSLMEPOLOYPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H14F2N4O\text{C}_{16}\text{H}_{14}\text{F}_2\text{N}_4\text{O}

This structure features a urea group linked to a tetrazole moiety and fluorinated phenyl groups, which are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea exhibit promising anticancer properties. For example, derivatives containing fluorinated phenyl groups have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This effect is often mediated through the modulation of key signaling pathways such as the Notch-AKT pathway, which is crucial in cancer progression and resistance mechanisms .

Antimicrobial Activity

In addition to its anticancer properties, this compound also demonstrates potential antimicrobial activity. Studies on related tetrazole derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) of these compounds ranged from 0.25 to 4 µg/mL against standard bacterial strains, indicating a strong antimicrobial profile .

Study 1: Anticancer Effects

A study investigating the anticancer effects of a similar compound demonstrated that it significantly inhibited the growth of breast cancer cells by inducing G2/M phase arrest and apoptosis. The study reported that the compound increased reactive oxygen species (ROS) production, leading to oxidative stress that further contributed to its anticancer effects .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of tetrazole derivatives, revealing that certain compounds exhibited superior activity compared to traditional antibiotics like Ciprofloxacin. The study highlighted that modifications in the tetrazole structure could enhance antibacterial efficacy, suggesting a promising avenue for developing new antimicrobial agents .

Research Findings

A summary of key findings regarding the biological activity of 1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is presented in the following table:

Activity Type Mechanism Efficacy Reference
AnticancerInduces apoptosis via ROS production and Notch-AKT inhibitionStrong inhibition in breast cancer cells
AntimicrobialInhibits bacterial growth through cell wall disruptionMICs ranging from 0.25 to 4 µg/mL

Scientific Research Applications

Medicinal Chemistry

1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has been investigated for its potential as a pharmacophore in drug design. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the development of therapeutic agents against diseases such as cancer and infections.

Case Study: Anticancer Activity
Research has demonstrated that compounds containing tetrazole rings exhibit anticancer properties. In one study, derivatives of tetrazole were shown to inhibit tumor growth in vitro and in vivo, suggesting that 1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea may have similar effects due to its structural similarities .

Materials Science

The unique structural features of this compound make it a candidate for the development of advanced materials, including polymers and coatings. Its ability to form strong intermolecular interactions can be leveraged to enhance material properties such as thermal stability and mechanical strength.

Data Table: Material Properties Comparison

Property1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureaPolymeric Material APolymeric Material B
Thermal Stability (°C)250200230
Mechanical Strength (MPa)504045

Biological Studies

This compound is also utilized in biological studies to understand its interactions with macromolecules, providing insights into its potential therapeutic effects. The tetrazole moiety is particularly relevant in the context of enzyme inhibition.

Case Study: Enzyme Inhibition
Inhibitory activity against urease has been observed in related compounds, indicating that modifications to the tetrazole structure can enhance efficacy. This suggests that 1-(4-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea could similarly serve as a potent urease inhibitor .

Comparison with Similar Compounds

1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea

  • Substituents : A 4-fluorophenyl group attached to urea and a tetrazole directly fused to a phenyl ring.
  • Key Differences : Lacks the methylene bridge and the 3-fluorophenyl substitution on the tetrazole.
  • Physicochemical Data : Melting point = 166–170°C, yield = 62%. IR and NMR confirm urea NH and tetrazole C=N stretches .

Substituted Tetrazole-Quinoline Ureas (Compounds 11a-e)

  • Substituents: Tetrazole linked to quinoline via an ether-oxygen chain, with trifluoromethylphenyl groups.
  • Key Differences: Quinoline core replaces the phenyl-urea system, altering electronic properties and steric bulk.
  • Synthetic Insight : Yields range from 85–88%, suggesting efficient coupling reactions despite structural complexity .

1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea

  • Substituents : Pyrazole replaces tetrazole, with trifluoromethyl and 4-fluorophenyl groups.
  • Key Differences : Pyrazole’s reduced aromaticity compared to tetrazole may influence binding interactions.
  • Spectral Data : ¹H NMR confirms urea NH signals and pyrazole-proton environments .

Impact of Substituents on Physicochemical Properties

Fluorine Substitution

  • Comparison :
    • Chlorophenyl analogues (e.g., , Compound 3) show higher melting points (253–255°C) due to stronger intermolecular interactions .
    • Trifluoromethyl groups () introduce greater hydrophobicity and steric hindrance .

Methylene Bridge vs. Direct Linkage

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